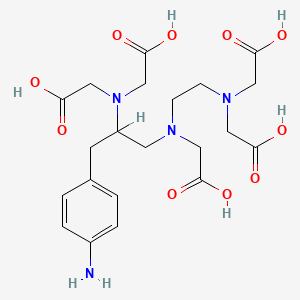

对氨基苄基-二乙烯三胺五乙酸 (p-NH₂-Bn-DTPA)

描述

P-NH2-Bn-DTPA is a bifunctional chelating agent . It has been used in the synthesis of radiopeptide scintigraphic agents for detecting cardiac ischemia . It forms stable complexes with metal ions, which is a common property of chelating agents .

Molecular Structure Analysis

The molecular formula of p-NH2-Bn-DTPA is C21H30N4O10 . It is a derivative of diethylenetriaminepentaacetic acid (DTPA) and consists of a benzyl group and an amino group.Chemical Reactions Analysis

P-NH2-Bn-DTPA is used as a chelating agent, forming stable complexes with metal ions . It has been used in the synthesis and labeling of radiopeptide scintigraphic agents .Physical And Chemical Properties Analysis

P-NH2-Bn-DTPA is a white crystalline powder. It has a molecular weight of 498.5 g/mol . It is highly soluble in water and organic solvents.科学研究应用

- 磁共振成像 (MRI) 增强剂 对氨基苄基-二乙烯三胺五乙酸 (p-NH₂-Bn-DTPA) 可以与钆 (Gd) 离子结合形成 MRI 增强剂。这些试剂增强了 MRI 扫描的弛豫性和靶向能力,有助于可视化组织和病理变化。

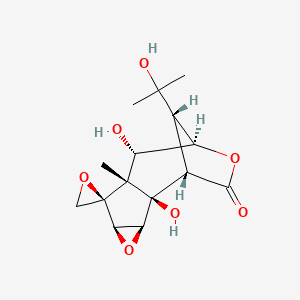

- 研究人员合成并评估了p-NH₂-Bn-DTPA-(Lys-Dabcyl₆,Phe₇)-pHBSP用于心脏缺血成像。这种放射性肽显像剂与缺氧的心脏细胞结合,可以早期检测缺血区域。生物分布研究和 SPECT/CT 显像证实其在缺血区域的积累 {svg_1}.

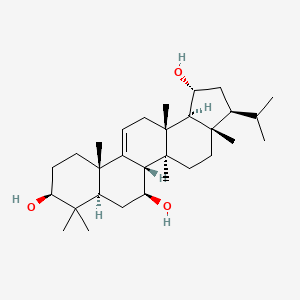

- pHBSP,源自促红细胞生成素,在与促红细胞生成素受体-β共同受体 (EPOR-βcR) 结合中起着至关重要的作用。通过将p-NH₂-Bn-DTPA结合到 pHBSP 中,研究人员可以潜在地开发针对缺氧或缺血心脏细胞的靶向疗法 {svg_2}.

- p-NH₂-Bn-DTPA可以螯合各种放射性金属(例如,锝-99m,镓-68,铟-111)。这些放射性标记化合物用于核医学诊断成像(SPECT 或 PET 扫描)和靶向治疗 {svg_3}.

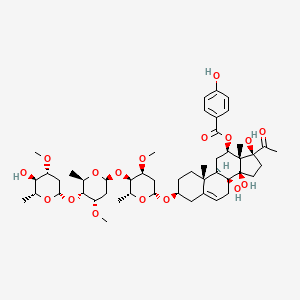

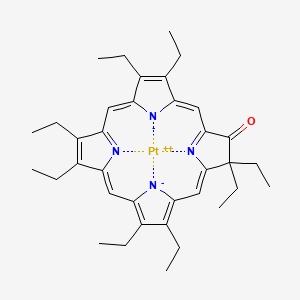

- 研究人员研究了p-NH₂-Bn-DTPA与过渡金属离子(例如,Co²⁺,Ni²⁺,Cu²⁺,Zn²⁺,Fe³⁺,Cr³⁺)的配位行为。了解这些相互作用有助于设计新型金属基药物或成像剂 {svg_4}.

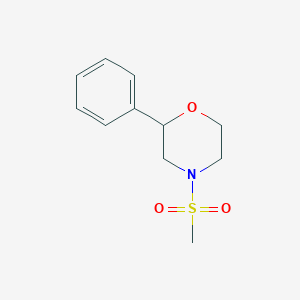

- p-NH₂-Bn-DTPA的螯合特性可以用于药物递送。通过将治疗分子连接到螯合剂,研究人员探索了将药物靶向递送至特定组织或细胞 {svg_5}.

心脏缺血成像

促红细胞生成素受体靶向

核医学放射性药物

金属离子络合研究

药物递送系统

作用机制

Target of Action

The primary target of p-NH2-Bn-DTPA is the erythropoietin receptor–Beta common receptor (EPOR–βcR) found on the surface of hypoxic or ischemic cardiac cells . This receptor is overexpressed in these cells, making it an ideal target for the compound .

Mode of Action

p-NH2-Bn-DTPA interacts with its target by binding to the EPOR–βcR . This binding triggers the activation of the main signaling pathways of JAK2, STAT-5, and PI3K/Akt . These pathways are involved in provoking hypoxic cells to regenerate, neutralize apoptosis, and suppress inflammation .

Biochemical Pathways

The activation of the JAK2, STAT-5, and PI3K/Akt pathways leads to a series of downstream effects. These effects include the regeneration of hypoxic cells, neutralization of apoptosis, and suppression of inflammation . These pathways are triggered by the activation of the beta subunit of EPO, one of the four main subunits of EPO .

Pharmacokinetics

It is known that the compound is radiolabeled with 99mtc, yielding more than 97% . This high yield suggests that the compound has good bioavailability. The compound shows significant binding affinity to H9c2 hypoxic cells .

Result of Action

The result of the action of p-NH2-Bn-DTPA is the detection of cardiac ischemia . A considerable accumulation of 99mTc-p-NH2-Bn-DTPA was detected in the ischemic region by biodistribution study and SPECT/CT scintigraphy . This indicates that the compound is effective in its action.

Action Environment

The action of p-NH2-Bn-DTPA is influenced by the environment in which it is present. For instance, the presence of hypoxic or ischemic cardiac cells, which overexpress the EPOR–βcR, is crucial for the compound’s action

属性

IUPAC Name |

2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZWPBDUNJUSES-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP conjugate interact with its target in the context of cardiac ischemia, and what are the downstream effects?

A: The research primarily focuses on the ability of p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP to bind to erythropoietin receptor–Beta common receptors (EPOR– βcR) []. While the exact mechanism is not fully elucidated in the provided research, pHBSP is known to exhibit tissue-protective effects in ischemic situations through its interaction with EPOR– βcR. The p-NH2-Bn-DTPA acts as a chelator for the radioisotope Technetium-99m (99mTc), allowing for visualization of the conjugate's biodistribution. Increased uptake of the radiolabeled conjugate in ischemic regions is attributed to the binding affinity of pHBSP to EPOR– βcR, which are upregulated in these areas. This accumulation enables the detection of cardiac ischemia using SPECT/CT imaging.

Q2: What is the evidence for the binding affinity of Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP to its target?

A: The research demonstrates a significant binding affinity of the radiolabeled peptide, Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP, to H9c2 hypoxic cells in vitro []. This finding suggests that the conjugate retains its ability to target cells under ischemic conditions, supporting its potential as a cardiac ischemia imaging agent.

Q3: What analytical techniques were employed to evaluate the Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP conjugate?

A: The researchers utilized a combination of in vitro and in vivo methods. Radiolabeling efficiency was assessed, with results indicating over 97% labeling yield []. Biodistribution studies were conducted to quantify the accumulation of the radiolabeled conjugate in different organs, including the heart. Finally, SPECT/CT scintigraphy was employed to visualize the distribution of the conjugate within the body, confirming its accumulation in the ischemic region [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenyl)acetyl]-2-methylmorpholine](/img/structure/B1180646.png)

![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)